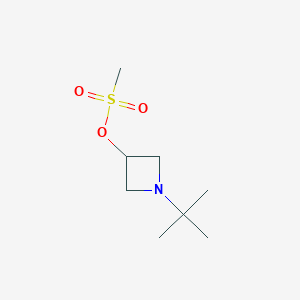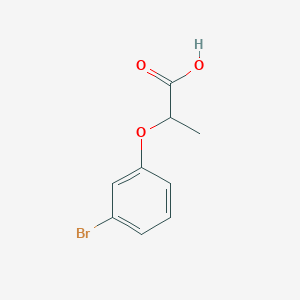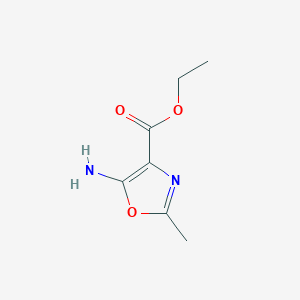
4'-氨基联苯-2-羧酸
描述
4’-Aminobiphenyl-2-carboxylic acid is an organic compound with the molecular formula C13H11NO2. It is a derivative of biphenyl, featuring an amino group at the 4’ position and a carboxylic acid group at the 2 position. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
科学研究应用
4’-Aminobiphenyl-2-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
As a compound used in proteomics research , it may influence protein-related pathways, but further studies are required to confirm this.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4’-Aminobiphenyl-2-carboxylic acid is currently lacking in the literature . These properties are crucial for understanding the bioavailability of the compound.
Result of Action
Given its use in proteomics research , it may have effects on protein expression or function, but this needs to be confirmed through further studies.
生化分析
Cellular Effects
It is known that 4-Aminobiphenyl, a related compound, is a major etiological agent of human bladder cancer, and its metabolites are able to form DNA adducts that may induce mutation and initiate bladder carcinogenesis .
Molecular Mechanism
4-Aminobiphenyl, a related compound, causes DNA damage, which is thought to be mediated by the formation of DNA adducts . In this process, 4-aminobiphenyl is oxidized in the liver to give the N-hydroxy derivative by a cytochrome P450 isozyme .
Dosage Effects in Animal Models
It is known that oral exposure to 4-Aminobiphenyl, a related compound, caused urinary-bladder cancer in mice, rabbits, and dogs .
Metabolic Pathways
4-Aminobiphenyl, a related compound, is known to cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminobiphenyl-2-carboxylic acid typically involves the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to yield 4-aminobiphenyl. The final step involves carboxylation to introduce the carboxylic acid group at the 2 position .
Industrial Production Methods: Industrial production methods for 4’-Aminobiphenyl-2-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 4’-Aminobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives
相似化合物的比较
4-Aminobiphenyl: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
2-Aminobiphenyl: Has the amino group at the 2 position, resulting in different reactivity and applications.
4-Nitrobiphenyl: Contains a nitro group instead of an amino group, leading to different chemical properties and uses
属性
IUPAC Name |
2-(4-aminophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTPJFVSTBGVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346370 | |
| Record name | 4'-aminobiphenyl-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25829-61-2 | |
| Record name | 4'-aminobiphenyl-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















